REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1.[CH:13]1[C:23]2[C:22]3[CH:24]=[CH:25][CH:26]=[CH:27][C:21]=3[CH2:20][C:19](=[O:28])[NH:18][C:17]=2[CH:16]=[CH:15][CH:14]=1.[Na+].[Cl-]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.ClCCl>[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][N:18]2[C:19](=[O:28])[CH2:20][C:21]3[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=3[C:23]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]2=3)=[CH:7][CH:6]=1 |f:0.1,4.5,6.7|
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Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
5.63 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2NC(CC3=C(C21)C=CC=C3)=O
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
112.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
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Details
|
the organic phase was washed with half-saturated aqueous NaCl (1000 mL)
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Type
|
EXTRACTION
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Details
|
the aqueous layers were extracted with dichloromethane (150 mL) three times
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2C3=C(C4=C(CC2=O)C=CC=C4)C=CC=C3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |